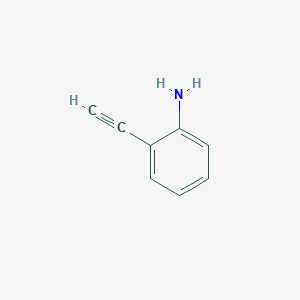

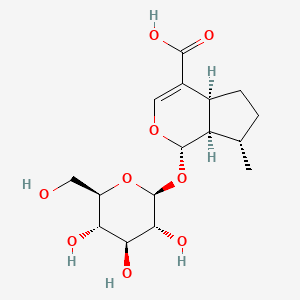

![molecular formula C17H15BrN4S B1227700 Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)

Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester is a ring assembly and a member of pyrazoles.

科学的研究の応用

Antimicrobial Properties

Carbamimidothioic acid phenylmethyl ester salts, including derivatives of the compound , have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights its potential as an antimicrobial agent, particularly against a wide range of bacterial strains (Tait et al., 1990).

Optical Nonlinearity

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a category to which the compound belongs, have shown promise in optical nonlinearity applications. Specific derivatives have been identified as potential candidates for optical limiting applications, due to their significant nonlinear optical properties (Chandrakantha et al., 2013).

Biological Activity Potential

The alkylation of related compounds has led to the synthesis of phenyl pyrazolyl sulfides and subsequent oxidation into sulfones. These derivatives demonstrate potential biological activities, indicating a broad scope of application in biomedical fields (Vydzhak et al., 2017).

Biomedical Applications

Compounds structurally related to Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester have been synthesized for potential use in treating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).

Analgesic and Anti-inflammatory Activities

Some derivatives of the compound have been synthesized and characterized for their analgesic and anti-inflammatory activities. This research suggests the potential of these compounds as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Electron Transfer and Polarization

Pyrazole ester derivatives, including compounds related to Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester, have been studied for their electron transfer properties. These studies reveal their potential in stabilizing complexes and their role in selective induced polarization (Tewari et al., 2014).

特性

製品名 |

Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester |

|---|---|

分子式 |

C17H15BrN4S |

分子量 |

387.3 g/mol |

IUPAC名 |

[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate |

InChI |

InChI=1S/C17H15BrN4S/c18-14-8-6-12(7-9-14)16-13(11-23-17(19)20)10-22(21-16)15-4-2-1-3-5-15/h1-10H,11H2,(H3,19,20) |

InChIキー |

HWMASQCYVGFFIE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CSC(=N)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)

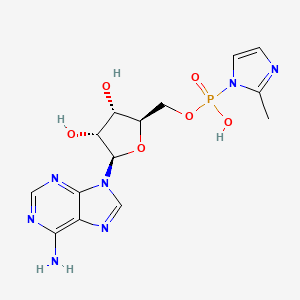

![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)

![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)

![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)

![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)

![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)

![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)